molecular formula C21H22N4O2S3 B12156446 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12156446
M. Wt: 458.6 g/mol
InChI Key: WRGREMMUXBYBKE-PXLXIMEGSA-N
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Description

N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a thiadiazole ring, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with a methoxyphenyl aldehyde under basic conditions to form the desired Schiff base.

    Formation of the Sulfanylacetamide Moiety: The final step involves the reaction of the Schiff base with an appropriate acylating agent to introduce the sulfanylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Nucleophiles like thiols, amines, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring and sulfanyl groups may interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • **N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

The unique combination of the methoxyphenyl group, thiadiazole ring, and sulfanylacetamide moiety in N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide distinguishes it from other similar compounds. This unique structure may confer specific biological activities and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N4O2S3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N4O2S3/c1-14-7-9-16(10-8-14)12-28-20-24-25-21(30-20)29-13-19(26)23-22-15(2)17-5-4-6-18(11-17)27-3/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-15+

InChI Key

WRGREMMUXBYBKE-PXLXIMEGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C(\C)/C3=CC(=CC=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=C(C)C3=CC(=CC=C3)OC

Origin of Product

United States

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